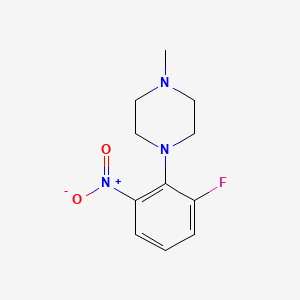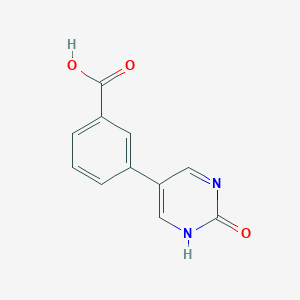
1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine
Übersicht
Beschreibung
1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. This compound is often explored for its potential in medicinal chemistry and as an intermediate in organic synthesis.
Wirkmechanismus
Target of Action
The primary target of 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine, also known as [18F]DASA-23, is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which is crucial for energy production in cells. It is particularly overexpressed in cancer cells, contributing to their rapid growth and survival .
Mode of Action
[18F]DASA-23 selectively binds to PKM2 . This interaction allows the compound to visualize the levels of PKM2 in cells, particularly in cancer cells where PKM2 is overexpressed . The binding of [18F]DASA-23 to PKM2 can be effectively blocked by the structurally distinct PKM2 activator, TEPP-46 .
Biochemical Pathways
The binding of [18F]DASA-23 to PKM2 affects the glycolytic pathway . As PKM2 catalyzes the final step in glycolysis, its interaction with [18F]DASA-23 can influence the rate of glycolysis, and thus the energy production in cells . This can have downstream effects on various cellular processes, particularly in cancer cells where glycolysis is often upregulated.
Pharmacokinetics
The pharmacokinetics of [18F]DASA-23 involves its distribution and clearance in the body . After intravenous injection, [18F]DASA-23 passively crosses the blood-brain barrier and is rapidly cleared from the brain . High accumulation of [18F]DASA-23 is noted in organs such as the gallbladder, liver, small intestine, and urinary bladder, suggesting hepatobiliary and urinary clearance . The effective dose of [18F]DASA-23 is 23.5 ± 5.8 μSv/MBq .
Result of Action
The binding of [18F]DASA-23 to PKM2 allows for the visualization of PKM2 levels in cells . This can be particularly useful in the detection and monitoring of cancer, as PKM2 is often overexpressed in cancer cells . The ability of [18F]DASA-23 to cross the blood-brain barrier also suggests its potential use in visualizing intracranial malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 6-position, forming 2-fluoro-6-nitroaniline.
Piperazine Formation: The nitroaniline derivative is then reacted with 4-methylpiperazine under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution of the fluoro group.
Major Products:
Reduction: The major product of the reduction reaction is 1-(2-Amino-6-nitrophenyl)-4-methylpiperazine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluoro and nitro substituents on biological activity and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
- 1-(2-Fluoro-6-nitrophenyl)azepane
- 4-(2-Fluoro-6-nitrophenyl)morpholine
Comparison: 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity compared to similar compounds
Eigenschaften
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGMIDRHKDTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253965 | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-28-7 | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-](/img/structure/B3059667.png)
![4-[(phenylamino)methyl]benzoic acid](/img/structure/B3059668.png)
![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B3059669.png)








![tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate](/img/structure/B3059687.png)

